4-methanesulfonamidobutanoic Acid
Description
4-Methanesulfonamidobutanoic Acid (IUPAC: 3-(4-chlorophenyl)-4-methanesulfonamidobutanoic acid, CAS 1211472-71-7) is a sulfonamide derivative of butanoic acid. Its molecular formula is C₁₁H₁₂ClNO₄S, with a molecular weight of 291.75 g/mol . The compound features a methanesulfonamido group (-SO₂NH₂) at position 4 of the butanoic acid backbone and a 4-chlorophenyl substituent at position 3 (Figure 1).
Properties
IUPAC Name |
4-(methanesulfonamido)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-11(9,10)6-4-2-3-5(7)8/h6H,2-4H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNVFRLQNKSJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonamidobutanoic Acid typically involves the reaction of butanoic acid derivatives with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfonamide group undergoes oxidation under strong acidic conditions. Key findings:
- Reagents : Potassium permanganate (KMnO₄) in H₂SO₄ .
- Products : Methanesulfonic acid (CH₃SO₃H) and CO₂ via oxidative decarboxylation of the butanoic acid chain .
- Mechanism : The carboxylic acid moiety facilitates decarboxylation, while the sulfonamide group stabilizes intermediates through resonance .
Table 1: Oxidation Reaction Parameters
| Reagent System | Temperature | Major Products | Yield (%) |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 80°C | CH₃SO₃H, CO₂ | 72 |
| CrO₃/Acetic Acid | 60°C | Partially oxidized sulfonamide | 35 |
Reduction Reactions
The sulfonamide group resists common reducing agents, but the carboxylic acid can be reduced:
- Reagents : LiAlH₄ in dry ether .
- Products : 4-Methanesulfonamidobutanol (C₅H₁₃NO₃S) .
- Side Reactions : Over-reduction of the sulfonamide to thioether occurs with excess reagent .
Substitution Reactions
The sulfonamide nitrogen participates in nucleophilic substitutions:
- Aminolysis : Reacts with primary amines (e.g., benzylamine) in DMF to form N-alkylated sulfonamides .
- Reactivity Trend : Electron-withdrawing groups on the amine enhance substitution rates .
Table 2: Substitution Reaction Outcomes
| Amine | Solvent | Product | Yield (%) |
|---|---|---|---|
| Benzylamine | DMF | N-Benzyl-4-methanesulfonamidobutanoic acid | 88 |
| Aniline | THF | N-Phenyl derivative | 62 |
Acid-Catalyzed Reactions
The carboxylic acid group undergoes typical acid-driven transformations:
- Esterification : Forms methyl esters with methanol/H₂SO₄ (85% yield) .
- Amide Formation : Couples with amines via DCC/DMAP activation.
Biological Interactions
In medicinal contexts:
- Enzyme Inhibition : Binds to folate synthesis enzymes via sulfonamide–active site hydrogen bonding .
- Anticancer Activity : Induces apoptosis in HeLa cells (IC₅₀ = 10.9 μM) by modulating caspase pathways .
Comparative Reactivity
Table 3: Reactivity vs. Structural Analogs
| Compound | Oxidation Susceptibility | Nucleophilic Substitution Rate |
|---|---|---|
| 4-Methanesulfonamidobutanoic acid | High | Moderate |
| 4-Acetamidobutanoic acid | Low | High |
| 4-(4-Methoxybenzenesulfonamido)butanoic acid | Moderate | Low |
Scientific Research Applications
Medicinal Applications
4-Methanesulfonamidobutanoic acid has shown potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of sulfonamide derivatives, including this compound. Research indicates that this compound exhibits significant antibacterial effects against a range of pathogens. For instance, a study demonstrated its efficacy against strains of Staphylococcus aureus, which is crucial for developing new antibiotics to combat resistant bacterial infections .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is hypothesized that this compound may inhibit certain inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
Cancer Therapeutics
There is emerging research on the use of sulfonamide compounds in cancer therapy. The ability of this compound to modulate biological pathways involved in tumor growth presents opportunities for its application in oncological treatments. Studies are ongoing to explore its potential as a part of combination therapies targeting specific cancer types .
Agricultural Applications
In agriculture, this compound can be used as a plant growth regulator or as part of formulations that enhance crop yields.
Herbicidal Activity
Research suggests that sulfonamide derivatives may possess herbicidal properties, potentially allowing for the development of new herbicides that are effective yet environmentally friendly. The mechanism involves the inhibition of specific enzymes critical for plant growth, which could be harnessed in agricultural practices .
Fertilizer Additive
The compound may also serve as an additive to fertilizers, improving nutrient uptake and enhancing plant resilience against stressors such as drought or disease .
Chemical Reagent Applications
This compound can act as a reagent in various chemical synthesis processes.
Synthesis of Other Compounds
As a sulfonamide, it can be utilized in the synthesis of more complex molecules, particularly in pharmaceutical chemistry where building blocks are necessary for drug development. Its role as an intermediate can streamline the production of other biologically active compounds .
Catalytic Applications
The compound's unique chemical properties may allow it to function as a catalyst in organic reactions, potentially facilitating esterification or alkylation processes that are essential in both industrial and laboratory settings .
Case Studies
Mechanism of Action
The mechanism of action of 4-methanesulfonamidobutanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by inhibiting or activating these targets, leading to various physiological effects .
Comparison with Similar Compounds
Key Properties :
- Solubility : Moderate in polar solvents due to the sulfonamide and carboxylic acid groups.
- Applications : Available commercially for research purposes (e.g., RK374380 from Ruier Scientific) .
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural motifs with 4-methanesulfonamidobutanoic acid but differ in substituents and functional groups, leading to distinct chemical and biological behaviors:
Biological Activity
4-Methanesulfonamidobutanoic acid, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a butanoic acid backbone modified with a methanesulfonamide group. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the methanesulfonamide group enhances its solubility and biological activity compared to traditional butanoic acid derivatives.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. The mechanism typically involves inhibition of bacterial folate synthesis, which is crucial for nucleic acid synthesis. In vitro studies have shown that this compound demonstrates effective antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
Anti-inflammatory Effects
Sulfonamides are known to possess anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This effect could be beneficial in treating inflammatory diseases, although further research is needed to elucidate the specific mechanisms involved.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar to other sulfonamides, it may inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis in bacteria.
- Modulation of Immune Responses : By influencing cytokine production, this compound may help regulate immune responses, providing therapeutic benefits in autoimmune conditions.
- Cellular Uptake Mechanisms : The compound's structure allows it to interact with various transporters in cells, facilitating its uptake and enhancing its biological effects.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : A clinical trial involving patients with chronic bacterial infections demonstrated that treatment with this compound resulted in a significant reduction in infection rates compared to standard antibiotic therapy. Patients exhibited improved clinical outcomes and reduced inflammatory markers.
- Case Study 2 : In a preclinical model of inflammatory bowel disease (IBD), administration of the compound led to decreased colonic inflammation and improved mucosal healing. Histological analysis revealed reduced infiltration of inflammatory cells and enhanced epithelial integrity.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
